Benzoic acid, 3-(acetyloxy)-4-(bromomethyl)-, methyl ester

Description

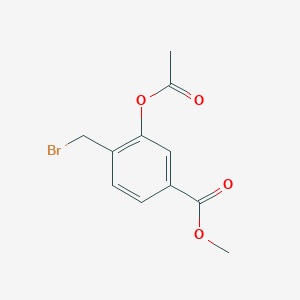

The compound Benzoic acid, 3-(acetyloxy)-4-(bromomethyl)-, methyl ester is a benzoic acid derivative with three key substituents:

- Methyl ester at the carboxylic acid group (position 1).

- Acetyloxy group at position 3.

- Bromomethyl group at position 4.

This structure combines ester, acetyloxy, and brominated functionalities, making it a versatile intermediate in organic synthesis. The bromomethyl group (CH₂Br) is a reactive site for nucleophilic substitution, while the acetyloxy group (OAc) may influence electronic properties and stability.

Properties

IUPAC Name |

methyl 3-acetyloxy-4-(bromomethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO4/c1-7(13)16-10-5-8(11(14)15-2)3-4-9(10)6-12/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFYULPMDFDDDME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=CC(=C1)C(=O)OC)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80444140 | |

| Record name | Benzoic acid, 3-(acetyloxy)-4-(bromomethyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80444140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220504-68-7 | |

| Record name | Benzoic acid, 3-(acetyloxy)-4-(bromomethyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80444140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Benzoic acid derivatives, particularly esters, have garnered significant attention in pharmacological research due to their diverse biological activities. This article delves into the biological activity of Benzoic acid, 3-(acetyloxy)-4-(bromomethyl)-, methyl ester , exploring its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound This compound is characterized by a benzoate structure with specific functional groups that influence its biological activity. The synthesis typically involves bromination of methyl 4-methoxybenzoate using N-bromosuccinimide under photochemical conditions, yielding high purity and yield rates (64-95%) without the use of toxic solvents like carbon tetrachloride .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of benzoic acid derivatives. For instance, compounds with similar structures have shown moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium with Minimum Biofilm Eradication Concentration (MBEC) values around 125 µg/mL . The presence of the acetyloxy group is believed to enhance membrane permeability, facilitating greater antimicrobial efficacy.

Cytotoxicity Studies

Cytotoxicity assessments have revealed that benzoic acid derivatives can exhibit selective toxicity towards cancer cell lines. For example, derivatives similar to the compound have shown IC50 values ranging from 10.96 to 41.66 µM against colorectal adenocarcinoma (HT-29) cells . The selectivity index (SI) calculated for these compounds indicates a promising therapeutic window, suggesting potential for further development in cancer therapy.

Case Studies

- Antitumor Activity : A study evaluated the antitumor effects of various benzoate esters on human colorectal adenocarcinoma cells. The compound exhibited significant cytotoxicity with an IC50 value of approximately 22.9 µM, indicating its potential as a chemotherapeutic agent .

- Antimicrobial Efficacy : In another investigation, derivatives were tested against biofilm-forming strains. The results indicated that certain structural modifications could enhance activity against biofilms associated with chronic infections .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C12H13BrO4 |

| Antibacterial Activity | MBEC against S. aureus: 125 µg/mL |

| Cytotoxicity (IC50) | HT-29: 22.9 µM |

| Synthesis Yield | 64-95% |

Comparison with Similar Compounds

Comparison with Similar Compounds

A systematic comparison with structurally related benzoic acid esters highlights variations in substituents, molecular properties, and reactivity:

Table 1: Structural and Molecular Comparison

*Molecular formula estimated based on structural analogs.

Key Findings:

Reactivity Differences: The bromomethyl group in the target compound facilitates nucleophilic substitution (e.g., SN2 reactions), unlike methylthio (SCH₃) or cyclopentyloxy groups in analogs . Acetyloxy at position 3 (vs.

Molecular Weight and Lipophilicity: Bromine and acetyloxy groups increase molecular weight and lipophilicity compared to simpler esters like aspirin methyl ester (MW 194.19 vs. ~307.11) . Compounds with bulky substituents (e.g., phenoxy in ) exhibit higher steric hindrance, affecting reaction kinetics .

Brominated analogs (e.g., ) may exhibit enhanced antimicrobial properties due to halogen electronegativity .

Synthetic Routes :

- Most analogs (e.g., ) are synthesized via alkylation/acetylation followed by chromatography, indicating shared purification challenges .

- Bromination steps (as in ) likely apply to the target compound’s synthesis .

Research Implications

- Reactivity Studies : The bromomethyl group’s role in cross-coupling or alkylation reactions warrants exploration for drug development or polymer chemistry.

- Structure-Activity Relationships (SAR) : Comparative studies with hydroxyl, thioether, or nitro analogs () could elucidate substituent effects on bioactivity .

- Stability and Solubility : Acetyloxy and bromine may reduce aqueous solubility compared to hydroxylated esters (e.g., ), impacting formulation strategies .

Q & A

Q. What are the recommended synthetic routes for preparing benzoic acid, 3-(acetyloxy)-4-(bromomethyl)-, methyl ester?

- Methodological Answer : The compound can be synthesized via sequential functionalization of the benzoic acid scaffold. A plausible route involves:

Esterification : Methylation of the carboxylic acid group using methanol under acidic catalysis (e.g., H₂SO₄) .

Acetylation : Protection of the hydroxyl group at position 3 with acetyl chloride in the presence of a base (e.g., pyridine).

Bromination : Introduction of the bromomethyl group at position 4 via radical bromination or using N-bromosuccinimide (NBS) under controlled conditions .

Key Considerations : Monitor reaction progress using TLC (retention factors for similar esters range 1.00–1.81 under reverse-phase conditions ).

Q. How should researchers handle the bromomethyl substituent to prevent undesired side reactions?

- Methodological Answer :

- Storage : Store at 2–8°C in airtight, light-resistant containers to minimize hydrolysis or radical-mediated decomposition .

- Reaction Conditions : Use inert atmospheres (N₂/Ar) and avoid prolonged exposure to moisture. For nucleophilic substitutions, employ polar aprotic solvents (e.g., DMF) with mild bases (e.g., K₂CO₃) to stabilize intermediates .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : Expect distinct signals for the acetyloxy group (~δ 2.3 ppm, singlet for CH₃), bromomethyl (~δ 4.3 ppm, singlet for CH₂Br), and methyl ester (~δ 3.9 ppm, singlet) .

- Mass Spectrometry : Electron ionization (EI-MS) should show molecular ion peaks at m/z ≈ 287 (C₁₁H₁₁BrO₄) with fragmentation patterns indicating loss of Br (Δ m/z 79) and acetyl groups (Δ m/z 60) .

- IR : Strong carbonyl stretches for ester (~1740 cm⁻¹) and acetyloxy (~1765 cm⁻¹) groups .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of the bromomethyl group?

- Methodological Answer :

- DFT Studies : Optimize the molecular geometry at the B3LYP/6-311++G(d,p) level to calculate Fukui indices and electrostatic potential maps. These predict electrophilic reactivity at the bromomethyl carbon, guiding substitution reactions .

- Reactivity Descriptors : Use HOMO-LUMO gaps to assess susceptibility to nucleophilic attack. For similar brominated esters, gaps <5 eV indicate high reactivity .

Q. How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved?

- Methodological Answer :

- Dynamic Effects : Variable-temperature NMR can reveal conformational changes (e.g., restricted rotation of the acetyloxy group).

- Cross-Validation : Compare experimental IR/Raman spectra with DFT-simulated vibrational modes to identify anomalies (e.g., hydrogen bonding) .

- X-ray Crystallography : Resolve ambiguities by determining the crystal structure, particularly if steric hindrance distorts electronic environments .

Q. What are the decomposition pathways under thermal stress?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Heating above 150°C may release HBr (detected via gas-phase IR) and acetic acid (δ 2.1 ppm in ¹H NMR of condensate) .

- Mechanistic Insight : Radical pathways dominate at high temperatures, leading to cross-linked byproducts. Use radical scavengers (e.g., BHT) to suppress decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.